molecular formula C30H32O9 B565530 9-O-Feruloyllariciresinol CAS No. 60337-67-9

9-O-Feruloyllariciresinol

Cat. No. B565530
CAS RN: 60337-67-9
M. Wt: 536.577
InChI Key: NNFCVTSCCNBWCZ-QPDANWEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-O-Feruloyllariciresinol (9-O-FL) is an active component of lignans found in food sources such as flaxseed and sesame seed. It is a polyphenolic compound that is known for its antioxidant and anti-inflammatory properties. 9-O-FL has been studied for its potential to improve cardiovascular health and reduce the risk of certain types of cancer.

Scientific Research Applications

Lignans in Aralia bipinnata

Research has discovered two new compounds related to 9-O-Feruloyllariciresinol in the wood of Aralia bipinnata. These compounds have potential applications in phytochemistry due to their unique structures and possible bioactivities (Hsiao & Chiang, 1995).

Neuroprotective Activities in Lindera obtusiloba

A study on Lindera obtusiloba stems found that derivatives of 9-O-Feruloyllariciresinol significantly attenuated oxidative stress in hippocampal cells, suggesting their potential use in neuroprotection and treatment of neurological disorders (Lee et al., 2010).

DNA Hybridization Detection

A ferrocene-containing phosphoramidite derivative, related to 9-O-Feruloyllariciresinol, has been developed for electronic detection of DNA hybridization events, which could have significant implications in genotyping and pharmacogenomics (Yu et al., 2001).

Suppressive Effects on COX-2 Promoter Activity

Novel ferulic acid derivatives, closely related to 9-O-Feruloyllariciresinol, have been shown to suppress cyclooxygenase-2 (COX-2) promoter activity. This finding may lead to new anti-inflammatory drugs and cancer treatments (Hosoda et al., 2002).

Fluorescent Tags and Indicators

9-(acylimino)- and 9-(sulfonylimino)pyronin derivatives, which are structurally related to 9-O-Feruloyllariciresinol, have been developed for use as fluorescent tags and indicators in biochemical and biological applications, including multichannel imaging and pH sensors (Horváth et al., 2015).

Phytotoxic Effects on Seed Germination

Studies on Ageratina adenophora roots found compounds, including 9-O-Feruloyllariciresinol derivatives, which exhibited phytotoxic effects on Arabidopsis thaliana seed germination and seedling growth. These findings could have implications for agricultural science and invasive species management (Zhou et al., 2013).

Ferulic Acid in Cereal Digestion

Research on Lactobacillus acidophilus has highlighted the importance of ferulic acid, a component related to 9-O-Feruloyllariciresinol, in the digestion of cereals. This has implications for nutritional science and the understanding of antioxidant intake (Wang et al., 2004).

Cytotoxic Activities in Cancer Treatment

Novel lignan esters, including 9-O-Feruloyllariciresinol derivatives from Cinnamomum osmophloeum, have shown strong cytotoxic activities against various cancer cells. This could lead to new cancer treatments (Chen et al., 2010).

Food Industry Applications

Ferulic acid, a compound related to 9-O-Feruloyllariciresinol, has been used in the food industry due to its antioxidant, antimicrobial, and anti-inflammatory properties. It is utilized as a raw material for various food products and as an ingredient in sports foods and skin protection agents (Ou & Kwok, 2004).

properties

IUPAC Name

[(2S,3R,4R)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32O9/c1-35-26-13-18(4-8-23(26)31)6-11-29(34)38-17-22-21(12-19-5-9-24(32)27(14-19)36-2)16-39-30(22)20-7-10-25(33)28(15-20)37-3/h4-11,13-15,21-22,30-33H,12,16-17H2,1-3H3/b11-6+/t21-,22-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFCVTSCCNBWCZ-QPDANWEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2COC(C2COC(=O)C=CC3=CC(=C(C=C3)O)OC)C4=CC(=C(C=C4)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@H]2CO[C@@H]([C@H]2COC(=O)/C=C/C3=CC(=C(C=C3)O)OC)C4=CC(=C(C=C4)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-O-Feruloyllariciresinol

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